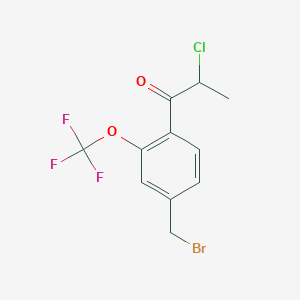
Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a tert-butyl group, an aminoethoxy side chain, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Aminoethoxy Side Chain: The aminoethoxy side chain can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the isoquinoline core is replaced by the aminoethoxy group.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoquinoline core.
Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy side chain, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted aminoethoxy derivatives.
Scientific Research Applications
Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of isoquinoline derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline core can bind to active sites of enzymes, potentially inhibiting their activity. The aminoethoxy side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-(2-hydroxyethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a hydroxyethoxy side chain instead of an aminoethoxy side chain.
Tert-butyl 8-(2-methoxyethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a methoxyethoxy side chain.
Uniqueness
Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the aminoethoxy side chain, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility compared to similar compounds with different side chains.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 8-(2-aminoethoxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-7-12-5-4-6-14(13(12)11-18)20-10-8-17/h4-6H,7-11,17H2,1-3H3 |
InChI Key |
IQUQRQSCTMFDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B14040839.png)
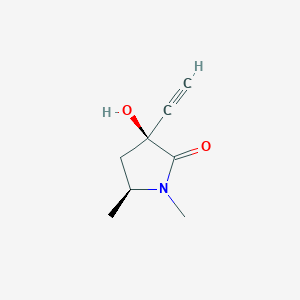

![Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14040855.png)
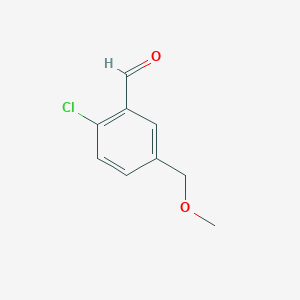
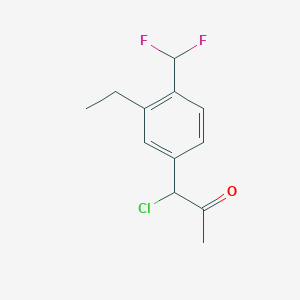
![carbanide;cobalt(3+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-methylidene-oxido-λ5-phosphanyl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide](/img/structure/B14040858.png)

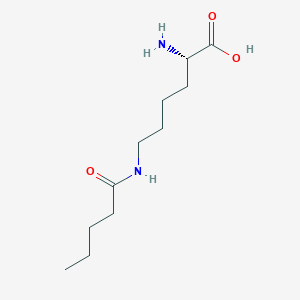
![9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester](/img/structure/B14040885.png)
